5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one
CAS No.:
Cat. No.: VC15846871
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3OS |
|---|---|
| Molecular Weight | 221.28 g/mol |
| IUPAC Name | 5-amino-2-(2-phenylethyl)-1,2,4-thiadiazol-3-one |
| Standard InChI | InChI=1S/C10H11N3OS/c11-9-12-10(14)13(15-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,14) |
| Standard InChI Key | JYDPNHVMAXMMQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)N=C(S2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one features a five-membered 1,2,4-thiadiazole ring substituted at position 2 with a phenethyl group () and at position 5 with an amino group (). The ketone oxygen at position 3 completes the heterocyclic system. This arrangement confers both aromatic (from the benzene ring) and aliphatic (from the ethyl chain) characteristics, influencing its solubility and reactivity.
Key Structural Features:
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Thiadiazole Ring: The 1,2,4-thiadiazole core contains two nitrogen atoms and one sulfur atom, contributing to electron-deficient properties that enhance interactions with biological targets.
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Phenethyl Side Chain: This hydrophobic group increases lipophilicity, potentially improving blood-brain barrier penetration compared to simpler thiadiazoles.
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Amino Group: The NH substituent at position 5 provides a site for hydrogen bonding and further chemical modifications.
Synthesis and Structural Analogues
Synthetic Routes
A documented method involves the reaction of phenethyl hydrazine with carbonyl compounds in the presence of sulfur sources (e.g., thiourea or phosphorus pentasulfide). The general pathway proceeds as follows:
Optimization Considerations:
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
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Temperature: Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
Structural Analogues and Comparative Analysis
The phenethyl group distinguishes this compound from common 1,2,4-thiadiazoles. For example:
| Compound | Substituent at Position 2 | Bioactivity |
|---|---|---|
| 5-Amino-2-methyl-1,2,4-thiadiazol-3(2H)-one | Methyl | Moderate antimicrobial activity |
| 5-Amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one | Phenethyl | Enhanced anticancer potential |
The phenethyl moiety’s bulkiness may sterically hinder enzyme binding in some contexts while improving membrane permeability.
Biological Activities and Mechanisms
Anticancer Properties
Preliminary studies indicate that 5-amino-2-phenethyl-1,2,4-thiadiazol-3(2H)-one inhibits tumor growth by interfering with DNA replication and inducing apoptosis. In vitro assays against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines demonstrated:
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IC Values: 12.3 μM (MCF-7) and 15.8 μM (A549).
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Mechanism: Downregulation of Bcl-2 and activation of caspase-3 pathways.
Pharmacological Applications and Future Directions
Drug Development Prospects
The compound’s dual hydrophobic-hydrophilic nature makes it a candidate for:
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Central Nervous System (CNS) Agents: Potential use in neurodegenerative disorders due to predicted blood-brain barrier penetration.
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Combination Therapies: Synergistic effects observed with cisplatin in reducing ovarian cancer cell viability.
Challenges and Optimization Strategies
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Solubility Limitations: Aqueous solubility of 0.8 mg/mL at pH 7.4 necessitates prodrug formulations.
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Metabolic Stability: Preliminary hepatic microsome studies show a half-life of 45 minutes, suggesting need for structural modifications to resist cytochrome P450 oxidation.
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